REACTION_CXSMILES
|
[C:1]([C:5]1[CH:15]=[CH:14][C:8]([NH:9]C(OC)=O)=[C:7]([F:16])[CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[OH-].[Na+].Cl>O>[C:1]([C:5]1[CH:15]=[CH:14][C:8]([NH2:9])=[C:7]([F:16])[CH:6]=1)([CH3:4])([CH3:2])[CH3:3] |f:1.2|
|
Name
|
|
Quantity
|
303 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=CC(=C(NC(=O)OC)C=C1)F
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
by vigorous stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted four times with 500 mL of hexane
|
Type
|
CUSTOM
|
Details
|
The organic layers thus obtained
|
Type
|
CUSTOM
|
Details
|
Subsequently, an aqueous layer was separated
|
Type
|
ADDITION
|
Details
|
was adjusted to pH 9 by the addition of aqueous sodium hydroxide solution
|
Type
|
EXTRACTION
|
Details
|
Extraction
|
Type
|
CUSTOM
|
Details
|
The organic layers thus obtained
|
Type
|
WASH
|
Details
|
the combined organic layer was washed with saturated brine
|
Type
|
CUSTOM
|
Details
|
The solvent was then removed from the organic layer by distillation
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=CC(=C(N)C=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 92.9 g | |
YIELD: PERCENTYIELD | 65.6% | |
YIELD: CALCULATEDPERCENTYIELD | 41.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |